8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
描述
8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a seven-membered heterocyclic compound featuring a benzazepine core with a ketone group at position 2 and a chlorine substituent at position 8. Its molecular formula is C₁₀H₁₀ClNO, and it serves as a key intermediate in synthesizing pharmacologically active molecules, particularly in CNS-targeting agents. The chlorine atom enhances lipophilicity and may influence receptor binding specificity .
属性
IUPAC Name |
8-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBRBGDMGOUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520922 | |
| Record name | 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-78-2 | |
| Record name | 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用机制
Target of Action
Benzazepine derivatives, to which this compound belongs, have been known to exhibit a wide range of biological activities. They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.
Mode of Action
Benzazepines are known to interact with various receptors and enzymes, leading to changes in cellular processes. The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Benzazepines, in general, can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
It is known that the compound has a molecular weight of 1612, a density of 1100±006 g/cm3, a melting point of 143-144 °C, and a boiling point of 3390±210 °C. These properties could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Benzazepines have been found to exhibit a range of biological activities, including antibacterial activity and inhibition of squalene synthase. The exact effects of this compound would need further investigation.
生化分析
科学研究应用
Medicinal Chemistry Applications
1. Intermediate in Drug Synthesis
8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for selective modifications that can lead to distinct pharmacological properties. For instance, it has been studied for its potential in developing drugs targeting serotonin receptors, which are crucial in mood regulation and appetite control.
2. Treatment of Hyponatremia
This compound has been evaluated for its efficacy in treating hyponatremia (low sodium levels) associated with conditions such as congestive heart failure and cirrhosis. It functions by blocking vasopressin action, aiding in the correction of sodium levels in the body.
Research Applications
1. In Vitro and In Vivo Studies
Research involving this compound includes both in vitro and in vivo studies to assess its potency and selectivity as a pharmacological agent. For example, studies have shown that it can significantly reduce food intake and weight gain in rat models when administered orally.
2. Structure-Activity Relationship (SAR) Studies
The compound has been subjected to SAR studies to understand the relationship between its chemical structure and biological activity. These studies help in optimizing the compound for enhanced therapeutic effects while minimizing side effects.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzazepine Ring : The initial step usually involves cyclization reactions that form the seven-membered ring structure.
- Chlorination : The introduction of the chlorine atom at the 8-position is achieved through electrophilic aromatic substitution.
- Functionalization : Subsequent steps may involve oxidation or reduction processes to introduce functional groups necessary for its biological activity.
相似化合物的比较
Comparative Analysis with Structural Analogs
Substitution Position and Ring System Variations
8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one
- Structure : Features a 1,5-benzodiazepine ring (two nitrogen atoms at positions 1 and 5) and an isopropyl group at position 3.
- Molecular Formula : C₁₂H₁₅ClN₂O.
- Key Differences: The benzodiazepine ring (vs.
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Structure : Chloroacetyl group at position 7.
- Key Differences : The reactive chloroacetyl moiety allows further derivatization, unlike the 8-chloro analog. This compound is used in combinatorial chemistry for functional group additions .
3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Structure : Dichloro substitution at position 3.
- Molecular Formula: C₁₀H₉Cl₂NO.
Functional Group Modifications
7-[2-(4-Toluidino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2b)
- Structure: Pyrimidinyl group at position 7 with a toluidino substituent.
- Key Differences : The pyrimidine ring introduces hydrogen-bonding capabilities, likely enhancing kinase or enzyme inhibition activity compared to the simpler 8-chloro analog .
1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Ring System Expansions and Heterocyclic Variations
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- Structure : Fused pyridoindole system.
- Molecular Formula : C₁₃H₁₃ClN₂O.
8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one
- Structure : Benzodiazepine core with phenyl and methyl groups.
- Molecular Formula : C₁₆H₁₃ClN₂O.
- Key Differences: The 2,3-benzodiazepine framework is associated with anxiolytic activity, differing from benzazepinone’s unknown pharmacological profile .
Structural and Pharmacokinetic Comparison Table
准备方法
Key Preparation Steps
| Step No. | Reaction Type | Description | Reagents / Conditions |
|---|---|---|---|
| 1 | Acylation | Reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid | 4-chloroaniline, succinic anhydride, solvent |
| 2 | Intramolecular Friedel-Crafts Cyclization | Cyclization of the intermediate to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one | Lewis acid catalyst (e.g., AlCl3), heat |
| 3 | Ketal Formation and Reduction | Formation of glycol ketal with ethylene glycol followed by reduction and acidic de-ketalation | Ethylene glycol, reducing agent, acid |
| 4 | Chlorination | Conversion of amino alcohol intermediates to chloro derivatives using chlorinating reagents | Thionyl chloride (SOCl2) or alternatives |
| 5 | Purification and Salt Formation | Purification by solvent extraction and formation of salts (e.g., tartrate salts) | Solvents such as acetone, water, alcohols |
Detailed Reaction Conditions and Mechanisms
Acylation and Cyclization
- The initial acylation between 4-chloroaniline and succinic anhydride produces a keto acid intermediate.
- This intermediate undergoes an intramolecular Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl3) to form the benzazepine ring system.
- The reaction typically requires heating under controlled conditions to promote cyclization and ring closure.
Ketal Formation and Reduction
- The keto group of the benzazepine intermediate is protected by forming a glycol ketal using ethylene glycol.
- Subsequent reduction and acidic de-ketalation yield the tetrahydrobenzazepinone structure.
- This step ensures stability of the intermediate and facilitates further functionalization.
Chlorination
- Chlorination is a critical step to introduce the chlorine atom at the 8-position.
- Common chlorinating reagents include thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and sulfuryl chloride (SO2Cl2).
- The chlorinating reagent is often used in molar excess (ratios from 2:1 up to 20:1 relative to the amino alcohol intermediate).
- The reaction is carried out in aromatic or amide solvents, such as 1,2-dichlorobenzene, to facilitate substitution of hydroxyl groups by chlorine.
Purification and Salt Formation
- The crude product is purified by solvent extraction, distillation, and filtration.
- Salt formation, such as with L-(+)-tartaric acid, is performed in solvents like acetone-water mixtures at elevated temperatures (40–60 °C) to improve crystallinity and purity.
- Cooling the solution to 5–10 °C precipitates the purified salt.
- The process yields high enantiomeric excess (>98%) for chiral derivatives when applicable.
Representative Process Example
| Stage | Conditions / Parameters | Notes |
|---|---|---|
| Chlorination | SOCl2, molar ratio 5:1 to 2:1, solvent: 1,2-dichlorobenzene | Reaction temperature controlled, aromatic solvent used |
| Salt Formation | Solvent: acetone/water (ratio ~9.6:3.6), temperature 45–55 °C | L-(+)-tartaric acid added for salt precipitation |
| Crystallization | Cooling to 5–10 °C | Enhances purity and solid form stability |
| Purification | Extraction with ethyl acetate, drying, filtration | Karl Fischer analysis to monitor water content |
Research Findings and Optimization Notes
- Chlorination reagents and conditions significantly influence yield and purity; thionyl chloride is preferred for its efficiency.
- Aromatic solvents such as 1,2-dichlorobenzene provide a suitable medium for chlorination without side reactions.
- Salt formation with tartaric acid improves the handling and stability of the compound for pharmaceutical applications.
- Process parameters such as temperature, solvent ratios, and reagent molar ratios are critical for optimizing product purity and enantiomeric excess.
- The described synthetic routes have been adapted and modified in patents for preparing related benzazepine derivatives, indicating robustness and scalability for industrial production.
Summary Table of Preparation Method Attributes
| Attribute | Details |
|---|---|
| Starting Materials | 4-chloroaniline, succinic anhydride, ethylene glycol |
| Key Reagents | Lewis acids (AlCl3), chlorinating agents (SOCl2, POCl3), L-(+)-tartaric acid |
| Solvents | Aromatic solvents (1,2-dichlorobenzene), acetone, water, alcohols (methanol, ethanol) |
| Reaction Temperatures | 40–130 °C depending on step |
| Purification Techniques | Solvent extraction, distillation, crystallization |
| Product Forms | Free base, tartrate salt, hydrochloride hemihydrate (for related methyl derivatives) |
| Enantiomeric Purity | Up to 98% or greater (for chiral forms) |
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can intermediates be optimized?
- Methodological Answer : A plausible synthesis involves acylation of 4-chloroaniline with succinic anhydride to form a β-keto acid intermediate, followed by intramolecular Friedel-Crafts cyclization to yield the benzazepinone core. Reaction conditions (e.g., Lewis acid catalysts, temperature) must be optimized to avoid side products like over-chlorination or ring-opening. Characterization of intermediates via HPLC or NMR ensures purity . Safety protocols for handling chlorinated reagents and irritants (e.g., PPE, fume hoods) are critical .
Q. What safety precautions are required for handling this compound in laboratory settings?
- Methodological Answer : Classified as a GHS Category 2 irritant, it requires gloves, lab coats, and eye protection. Work should be conducted in a fume hood to prevent inhalation. Spill management protocols include neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste streams. Stability studies under varying temperatures and humidity are advised to assess decomposition risks .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To quantify purity (>98%) and detect impurities (e.g., unreacted precursors).
- NMR (¹H/¹³C) : To confirm the benzazepinone scaffold and chlorine substitution pattern.
- Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 195.64 g/mol) .
- XRD : For crystalline form identification, though polymorphic data for this specific compound is limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzazepinone derivatives?
- Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding vs. functional assays) may arise from differences in assay conditions (e.g., cell lines, buffer pH). To address this:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 μM).
- Orthogonal Assays : Combine radioligand binding (e.g., for CNS targets) with functional assays (cAMP or calcium flux).
- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule off-target effects. Refer to benzoxepin analogs (e.g., CNS activity in ) for mechanistic parallels .
Q. What strategies are effective for identifying and characterizing polymorphs of this compound?
- Methodological Answer : Polymorph screening involves:
- Solvent Recrystallization : Test polar (water, ethanol) and non-polar (toluene) solvents under varying temperatures.
- Thermal Analysis (DSC/TGA) : Identify phase transitions and melting points.
- PXRD : Compare diffraction patterns to known benzazepinone derivatives (e.g., ’s monoclinic crystal system).
- Stability Testing : Monitor hygroscopicity and thermal degradation over 1–6 months. Patent data () suggests hydrochloride salt forms may enhance stability .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABA_A or serotonin receptors) to prioritize structural modifications.
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2.8–3.5) and PSA (<90 Ų) for blood-brain barrier penetration.
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on potency using datasets from related benzodiazepines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
